4-Chloro-7,8-difluoroquinazoline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-chloro-7,8-difluoroquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF2N2/c9-8-4-1-2-5(10)6(11)7(4)12-3-13-8/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEPYIHBJTMLTEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C(=NC=N2)Cl)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1565726-62-6 | |
| Record name | 4-chloro-7,8-difluoroquinazoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
4-Chloro-7,8-difluoroquinazoline is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor in various cancer pathways. This article reviews the biological activity of this compound, supported by data tables and research findings.
- Molecular Formula : C8H5ClF2N2
- Molecular Weight : 202.59 g/mol
- CAS Number : 1565726-62-6
This compound functions primarily as a kinase inhibitor. Kinases are critical in regulating various cellular processes, including cell growth and division. Inhibition of specific kinases can lead to reduced proliferation of cancer cells.
In Vitro Studies
Recent studies have shown that this compound exhibits potent activity against several cancer cell lines. For instance, it has been tested against chordoma cell lines, which are notoriously resistant to conventional therapies.
| Cell Line | IC50 (μM) | Notes |
|---|---|---|
| U-CH1 | 8.4 | Significant potency observed |
| U-CH2 | 6.9 | Effective against EGFR-resistant cells |
| CH22 | 7.7 | Moderate toxicity noted |
| WS1 (control) | 34 | Non-specific toxicity |
These results indicate that while the compound shows promise in targeting specific cancer types, it also presents challenges regarding toxicity profiles.
Case Studies
-
Chordoma Treatment :
- A study optimized compounds based on the 4-anilinoquin(az)oline scaffold, including this compound.
- The compound was screened against patient-derived chordoma lines and demonstrated low micromolar efficacy with limited toxicity when compared to existing treatments like erlotinib.
-
EGFR Inhibition :
- The compound was evaluated for its ability to inhibit EGFR phosphorylation in A431 cells.
- Results showed an IC50 of 12 μM for N-(3-ethynylphenyl)-6,7-difluoroquinazolin-4-amine, indicating moderate activity against EGFR but varied effectiveness across different cell lines.
Pharmacological Profile
The pharmacological profile of this compound suggests it may be a candidate for further development as an antitumor agent. Its activity against specific mutations (e.g., KRAS G12D) highlights its potential utility in targeted therapies.
Safety and Toxicity
While the compound shows promising biological activity, safety assessments are crucial. The AsedaSciences® SYSTEMETRIC® Cell Health Screen indicated that some modifications to the compound led to increased toxicity risks. This underscores the importance of balancing efficacy with safety in drug development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
